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Compound of Interest

Compound Name: N-(4-Butyrylphenyl)acetamide

CAS No.: 13211-00-2

Cat. No.: B175529 Get Quote

Executive Summary
This technical guide provides a comprehensive spectroscopic profile for N-(4-
Butyrylphenyl)acetamide (CAS: 101-56-4 analog/derivative), a critical intermediate in the

synthesis of para-acyl substituted anilines. Often encountered in the development of analgesics

and anti-inflammatory agents, this compound represents a classic example of a para-

disubstituted benzene system containing two competing carbonyl functionalities: an amide and

a ketone.

This document moves beyond simple data listing to explain the causality of the spectral

signals. It is designed for medicinal chemists and analytical scientists requiring rigorous

verification of the Friedel-Crafts acylation of acetanilide.

Compound Identity[1][2][3][4]
IUPAC Name: N-(4-Butyrylphenyl)acetamide[1]

Common Name: 4'-Butyrylacetanilide

Molecular Formula:

Molecular Weight: 205.26 g/mol
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Synthesis & Sample Preparation Strategy
To ensure spectral fidelity, the compound is typically synthesized via Friedel-Crafts acylation.

Impurities such as unreacted acetanilide or the ortho-isomer can severely complicate NMR

interpretation.

Validated Synthesis Workflow
The reaction utilizes the directing power of the acetamido group (moderately activating,

ortho/para director) to install the butyryl chain. Steric hindrance at the ortho position heavily

favors the para product.
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Figure 1: Friedel-Crafts acylation pathway prioritizing para-regioselectivity.

Sample Preparation for Spectroscopy
NMR: Dissolve ~10 mg in 0.6 mL DMSO-d6.

Rationale: While

is common, DMSO-d6 is superior for amides. It disrupts intermolecular hydrogen bonding,
sharpening the N-H proton signal and preventing peak broadening that can obscure
aromatic splitting patterns.

IR: Prepare a KBr pellet (1-2% w/w) or use ATR (Diamond crystal).
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Rationale: ATR is sufficient, but KBr often yields better resolution in the fingerprint region

(1500–500 cm⁻¹) for distinguishing para-substitution patterns.

Spectroscopic Analysis
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is the definitive tool for confirming the para-substitution and the

integrity of the alkyl chain.

Key Diagnostic Feature: The aromatic region displays a classic

system, appearing as two "roofed" doublets. This confirms the symmetry of the 1,4-substitution.

H NMR Data Table (400 MHz, DMSO-d6)
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Hz) -CH

Infrared Spectroscopy (FT-IR)
The IR spectrum must confirm two distinct carbonyl environments.

Amide I Band (~1665 cm⁻¹): The carbonyl stretch of the acetamide. It appears at a lower

frequency than typical ketones due to resonance with the nitrogen lone pair.

Ketone Carbonyl (~1680 cm⁻¹): The butyryl carbonyl. Although conjugated with the phenyl

ring (which lowers frequency), it typically appears at a slightly higher wavenumber than the

amide band in solid phase.

N-H Stretch (~3300 cm⁻¹): A broad, strong band indicating the secondary amide.

Mass Spectrometry (EI-MS)
Mass spectrometry provides molecular weight confirmation and structural fingerprinting via

fragmentation. The butyryl chain allows for a specific rearrangement not seen in acetyl analogs.

Molecular Ion:

(

)

Fragmentation Logic
-Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the propyl
chain. This generates the stable acylium ion (base peak).

McLafferty Rearrangement: The butyryl chain possesses

-hydrogens. The carbonyl oxygen abstracts a

-proton, leading to the expulsion of a neutral ethylene molecule (

, 28 Da).
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Figure 2: Competing fragmentation pathways in Electron Ionization (EI) MS.

MS Data Summary table[2][3][4]
m/z (Intensity) Fragment Identity Mechanism

205
Molecular Ion (

)
Parent molecule.

177

McLafferty Rearrangement.

Loss of ethylene from butyryl

chain.

163
Loss of Ketene (

) from acetamido group.

162

Base Peak. Acylium ion (

) formed by loss of propyl

group.

120

Loss of both acyl chains

(deacetylation +

debutyrylation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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